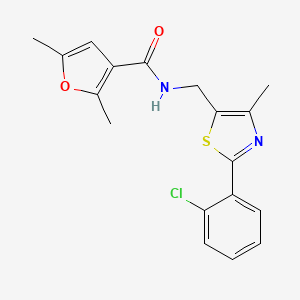

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound, also known as Clomazone, is primarily used as an agricultural herbicide . Its primary targets are broad-leaved weeds and grasses in a variety of crops .

Mode of Action

Clomazone interacts with its targets by suppressing the biosynthesis of chlorophyll and other plant pigments . This interaction results in the inhibition of photosynthesis, leading to the death of the targeted weeds and grasses .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic pathway. By suppressing the biosynthesis of chlorophyll, Clomazone disrupts the ability of the plant to convert light energy into chemical energy, thereby inhibiting growth and eventually leading to the death of the plant .

Pharmacokinetics

Clomazone is highly soluble in water and quite volatile . Adsorption of the herbicide to soil solids slows degradation and volatilization . Encapsulation helps reduce volatility and therefore reduces off-target damage to sensitive plants .

Result of Action

The molecular and cellular effects of Clomazone’s action result in the death of the targeted weeds and grasses. By inhibiting the biosynthesis of chlorophyll and other plant pigments, Clomazone disrupts the photosynthetic pathway, leading to the death of the plant .

Action Environment

Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of Clomazone . For example, the herbicide’s volatility may increase in warmer temperatures, potentially leading to drift and off-target effects . Additionally, the herbicide’s persistence in water bodies may increase under certain environmental conditions .

Biologische Aktivität

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound known for its diverse biological activities. It belongs to a class of thiazole derivatives, which have been extensively studied for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features a thiazole ring substituted with a chlorophenyl group and a furan moiety. This unique arrangement contributes to its biological activity.

Molecular Formula : C15H16ClN1O2S

Molecular Weight : 303.81 g/mol

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating signaling pathways through receptor interaction.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that compounds with thiazole rings exhibit significant antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group enhances lipophilicity, improving membrane permeability and biological interactions.

- Case Study : A study conducted on similar thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

-

Anticancer Properties

- Thiazole derivatives are also known for their anticancer activities. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

- Research Findings : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM.

-

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

- Case Study : In a murine model of arthritis, administration of the compound led to a marked decrease in swelling and inflammatory markers.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₁O₂S |

| Molecular Weight | 303.81 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Eigenschaften

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-10-8-14(12(3)23-10)17(22)20-9-16-11(2)21-18(24-16)13-6-4-5-7-15(13)19/h4-8H,9H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWIOHGZNRXIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.